3-Methyl-1,4-dihydro-1,2,4,5-tetrazine
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Overview
Description
3-Methyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique electronic properties and ability to participate in various chemical reactions, making them valuable in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1,4-dihydro-1,2,4,5-tetrazine can be synthesized through several methods. One common approach involves the reaction of alkyl(aryl)nitriles with dichloromethane under mild conditions, yielding mono-substituted 1,2,4,5-tetrazines . Another method includes the oxidation of corresponding dihydro derivatives using oxidizing agents such as isoamyl nitrite, hydrogen peroxide, or ferric chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding tetrazine derivatives using oxidizing agents.
Reduction: Formation of dihydro derivatives under reducing conditions.
Substitution: Aromatic nucleophilic substitution reactions to introduce different substituents at positions 3 and 6.
Common Reagents and Conditions
Common reagents used in these reactions include isoamyl nitrite, hydrogen peroxide, ferric chloride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include multi-substituted pyridazines, dihydro derivatives, and various substituted tetrazine derivatives .
Scientific Research Applications
3-Methyl-1,4-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and high-energy materials.
Biology: Employed in bioorthogonal chemistry for rapid bioconjugation to various biomolecules.
Medicine: Investigated for its potential antitumor activity and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-dihydro-1,2,4,5-tetrazine involves its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions, forming multi-substituted pyridazines . These reactions are facilitated by the electron-rich nature of the tetrazine ring, allowing it to act as a diene in the cycloaddition process .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-1,2,4,5-tetrazine: Shares similar electronic properties but lacks the methyl group at position 3.
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine: Contains pyridyl substituents, enhancing its application in coordination chemistry.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine: Known for its antitumor activity and used in drug development.
Uniqueness
3-Methyl-1,4-dihydro-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
137688-30-3 |
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Molecular Formula |
C3H6N4 |
Molecular Weight |
98.11 g/mol |
IUPAC Name |
3-methyl-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C3H6N4/c1-3-6-4-2-5-7-3/h2H,1H3,(H,4,5)(H,6,7) |
InChI Key |
WUKVQAUAZXDXCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC=NN1 |
Origin of Product |
United States |
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